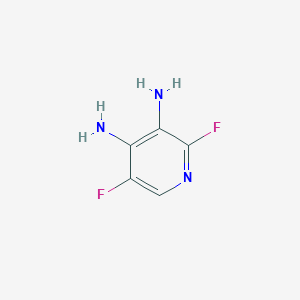
2,5-Difluoropyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoropyridine-3,4-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Difluoropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include halogenation, followed by further functional group modifications to achieve the desired product .
化学反応の分析
Types of Reactions
2,5-Difluoropyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
2,5-Difluoropyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals, such as herbicides and insecticides
作用機序
The mechanism of action of 2,5-Difluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,5-Difluoropyridine-2,6-diamine: Another fluorinated pyridine derivative with similar chemical properties but different substitution patterns.
2,6-Difluoropyridine: A related compound with fluorine atoms at different positions on the pyridine ring.
Uniqueness
2,5-Difluoropyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over reactivity and stability is required .
特性
分子式 |
C5H5F2N3 |
|---|---|
分子量 |
145.11 g/mol |
IUPAC名 |
2,5-difluoropyridine-3,4-diamine |
InChI |
InChI=1S/C5H5F2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) |
InChIキー |
YMRQINRGHVCLLV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)F)N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


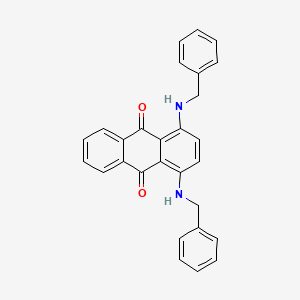
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
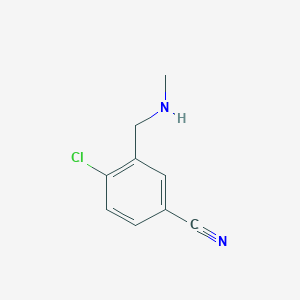
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
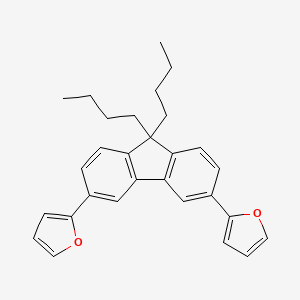
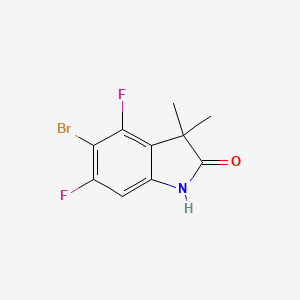

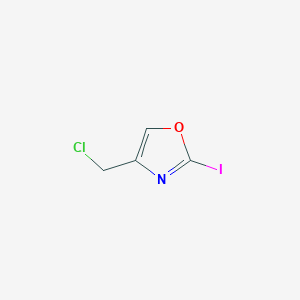
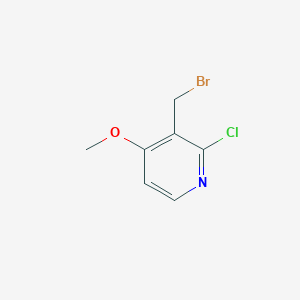
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
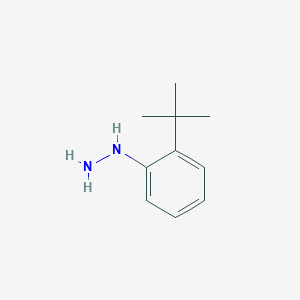
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

